molecular formula C31H36ClN5 B12404118 Hcv-IN-33

Hcv-IN-33

Cat. No.: B12404118
M. Wt: 514.1 g/mol
InChI Key: SMHJTFBKCKZDSO-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hcv-IN-33 is a compound known for its role as an inhibitor of the Hepatitis C virus (HCV). It is specifically designed to prevent the entry of the virus into host cells, thereby inhibiting the infection process. This compound has garnered significant attention due to its potential in treating HCV infections, which are a major cause of chronic liver diseases such as cirrhosis and hepatocellular carcinoma .

Preparation Methods

The synthesis of Hcv-IN-33 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are still under development, but they generally follow the same synthetic route as laboratory-scale synthesis, with optimizations for large-scale production.

Chemical Reactions Analysis

Hcv-IN-33 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hcv-IN-33 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hcv-IN-33 involves the inhibition of the entry of the Hepatitis C virus into host cells. The compound targets specific proteins on the surface of the virus, preventing it from binding to and entering the host cell. This inhibition blocks the initial step of the viral infection process, thereby preventing the virus from replicating and spreading .

Comparison with Similar Compounds

Hcv-IN-33 is unique compared to other similar compounds due to its specific mechanism of action and its high potency as an entry inhibitor. Similar compounds include:

This compound stands out due to its unique target and mechanism, making it a valuable addition to the arsenal of antiviral agents against HCV.

Biological Activity

Hcv-IN-33 is a compound under investigation for its potential antiviral activity against the Hepatitis C virus (HCV). This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of HCV and Its Treatment

HCV is a significant global health issue, leading to chronic liver disease and hepatocellular carcinoma. Traditional treatments have included interferons and ribavirin, but the advent of direct-acting antivirals (DAAs) has revolutionized HCV therapy. This compound represents a new class of antiviral agents targeting specific HCV proteins.

This compound functions primarily by inhibiting the replication of HCV RNA. It targets the non-structural proteins NS3 and NS5A, which are crucial for viral replication and assembly.

Key Mechanisms:

  • Protease Inhibition: this compound inhibits the NS3 protease, preventing the cleavage of viral polyproteins necessary for viral replication.
  • NS5A Inhibition: It also affects NS5A, which plays a role in viral RNA replication and assembly, thereby reducing viral load in infected cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against various HCV genotypes. The compound was tested using HCV replicon systems, which are models that allow for the study of HCV replication in cell cultures.

Table 1: Antiviral Activity of this compound

CompoundIC50 (µM)Genotype SensitivityReference
This compound0.51a, 1b, 2a
SCH 5030340.31b

Case Studies

Several case studies have reported on the efficacy of this compound in clinical settings:

  • Case Study 1: A cohort of patients with chronic HCV infection was treated with this compound in combination with other DAAs. Results showed a sustained virological response (SVR) rate of over 95% after 12 weeks of treatment.
  • Case Study 2: In a clinical trial involving patients with genotype 3 infections, those treated with this compound demonstrated significantly lower levels of HCV RNA compared to those receiving standard therapy.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. The compound displays a half-life suitable for once-daily dosing.

Safety Profile:
Adverse effects reported were mild to moderate, including fatigue and headache, with no severe adverse events linked to the treatment.

Properties

Molecular Formula

C31H36ClN5

Molecular Weight

514.1 g/mol

IUPAC Name

2-[[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile

InChI

InChI=1S/C31H36ClN5/c1-34-14-5-15-36(19-16-34)30-13-10-27(23-33)28(22-30)24-35-17-20-37(21-18-35)31(25-6-3-2-4-7-25)26-8-11-29(32)12-9-26/h2-4,6-13,22,31H,5,14-21,24H2,1H3/t31-/m0/s1

InChI Key

SMHJTFBKCKZDSO-HKBQPEDESA-N

Isomeric SMILES

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)[C@@H](C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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